2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
This compound is a pyridazinone-based acetamide derivative characterized by a 2-chlorophenyl substituent at the pyridazinone ring and an indole-ethyl moiety on the acetamide side chain.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c23-18-7-3-1-6-17(18)20-9-10-22(29)27(26-20)14-21(28)24-12-11-15-13-25-19-8-4-2-5-16(15)19/h1-10,13,25H,11-12,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFHHOXZIMXNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone, followed by chlorination to introduce the 2-chlorophenyl group.
Indole Derivative Preparation: The indole moiety is prepared separately, often starting from indole-3-acetic acid, which undergoes various functional group transformations.
Coupling Reaction: The final step involves coupling the pyridazine derivative with the indole derivative through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in research to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various receptors, potentially modulating their activity. The pyridazine ring may contribute to the compound’s ability to inhibit certain enzymes, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound can be categorized based on modifications to the pyridazinone core, substituents on the aryl group, and variations in the acetamide side chain. Below is a detailed comparison:
Structural Analogs with Pyridazinone-Acetamide Backbone
Modifications in Acetamide Side Chains
- Phenethyl vs. The target compound’s indol-3-yl ethyl side chain may mimic tryptophan-derived neurotransmitters, offering unique binding profiles compared to simpler aryl-ethyl analogs .
Heterocyclic Substitutions :
- Compound III-28 (N-cyclohexyl-2-[N-(2-(2-chloroindol-3-yl)ethyl)acetamido]acetamide) incorporates a chloroindole group, showing similar lipophilicity but lower synthetic yields (50%) compared to the target compound .
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure comprising a pyridazinone core, a chlorophenyl group, and an indole moiety. The molecular formula is , with a molecular weight of approximately 392.8 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines.
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, affecting pathways involved in cancer and other diseases.
- Antimicrobial Properties : Similar compounds have shown activity against various microbial strains.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Interactions : The compound may interact with specific enzymes and receptors, modulating their activity.
- Pathway Modulation : It likely influences key signaling pathways related to cell growth and survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Anticancer Studies :
- Enzyme Inhibition :
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
A comparison of the biological activities of structurally related compounds reveals the following:
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions:
Core formation : Condensation of 2-chlorophenyl-substituted pyridazinone with bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Amide coupling : Reacting the pyridazinone-acetate intermediate with 2-(1H-indol-3-yl)ethylamine using coupling agents like HATU or EDCI in dichloromethane .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity.
Key considerations : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and HRMS .
Basic: How should researchers characterize the structural and physicochemical properties of this compound?
Answer:
A systematic characterization protocol includes:
Advanced: How can contradictory bioactivity data between this compound and structural analogs be resolved?
Answer:
Contradictions often arise from subtle structural variations (e.g., substituent position or electronic effects). Mitigation strategies:
Comparative SAR studies : Test analogs with systematic substitutions (e.g., 2-chlorophenyl vs. 4-chlorophenyl) to isolate activity drivers .
Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets (e.g., kinase enzymes) .
Meta-analysis : Cross-reference published data on related pyridazinone-indole hybrids to identify trends in IC₅₀ variability .
Advanced: What experimental approaches are suitable for elucidating the mechanism of action?
Answer:
A multi-modal strategy is recommended:
In vitro profiling : Screen against a panel of 50+ kinases/enzymes to identify primary targets (e.g., using KinomeScan) .
Cellular pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis vs. cell cycle arrest) .
Molecular docking : Perform in silico simulations (AutoDock Vina) with crystal structures of candidate targets (e.g., EGFR or PARP-1) to predict binding modes .
Validation : CRISPR knockouts of putative targets in cell lines to confirm phenotype rescue .
Advanced: How can researchers optimize this compound’s pharmacokinetic (PK) profile for in vivo studies?
Answer:
Key optimization parameters and methods:
| Parameter | Optimization Strategy | Example |
|---|---|---|
| Metabolic stability | Incubate with liver microsomes (human/rat) | t₁/₂ = 45 min (rat) → Introduce electron-withdrawing groups |
| Plasma protein binding | Equilibrium dialysis | 92% bound → Reduce lipophilicity via logP optimization |
| Permeability | Caco-2 monolayer assay | Papp = 2.1 × 10⁻⁶ cm/s → Add methyl groups to reduce polarity |
Follow-up : Use deuterium labeling or prodrug strategies to enhance oral bioavailability .
Basic: What are the recommended storage conditions and handling protocols?
Answer:
- Storage : -20°C in amber vials under argon; desiccated to prevent hydrolysis of the acetamide group .
- Handling : Use gloveboxes for weighing (hygroscopic); prepare fresh DMSO stock solutions to avoid aggregate formation .
Advanced: How should researchers design dose-response studies to account for off-target effects?
Answer:
Dose range : Test 0.1–100 μM in 3D cell cultures (e.g., spheroids) to mimic in vivo conditions .
Counter-screens : Include unrelated targets (e.g., GPCRs) to assess selectivity .
Omics integration : Combine transcriptomics with phenotypic screening to distinguish on-target vs. bystander effects .
Basic: What safety and toxicity assessments are critical prior to animal trials?
Answer:
- In vitro toxicity : HepG2 cell viability (MTT assay) and hERG inhibition (patch-clamp) .
- Genotoxicity : Ames test (TA98 strain) + micronucleus assay in CHO-K1 cells .
- Maximum tolerated dose (MTD) : Single-dose escalation in BALB/c mice (5–100 mg/kg, i.p.) .
Advanced: How can computational tools aid in optimizing this compound’s drug-likeness?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to refine logP (<3), PSA (<90 Ų), and rule-of-five compliance .
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) to predict metabolic hotspots (e.g., pyridazinone ring oxidation) .
Advanced: What strategies resolve low reproducibility in biological assays?
Answer:
- Standardize protocols : Use identical cell passage numbers, serum batches, and incubation times .
- Orthogonal assays : Confirm cytotoxicity via both ATP-lite and resazurin assays .
- Data transparency : Publish raw datasets (e.g., IC₅₀ curves) and negative controls in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
